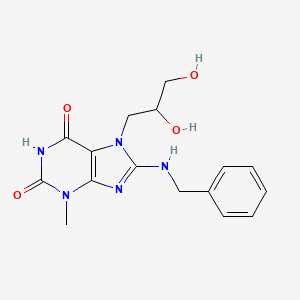

8-(Benzylamino)-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Description

Chemical Structure and Properties The compound 8-(Benzylamino)-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione (C₁₆H₁₉N₅O₄, MW 345.36) features a purine-2,6-dione core substituted with a benzylamino group at position 8, a 2,3-dihydroxypropyl chain at position 7, and a methyl group at position 3 . Key physicochemical properties include:

- logP: ~2.9 (indicating moderate lipophilicity)

- Hydrogen bond donors/acceptors: 3/8 (enhancing solubility and polar interactions)

- Polar surface area: ~95.4 Ų (suggesting good aqueous solubility) .

This structure combines hydrophilic (dihydroxypropyl) and lipophilic (benzylamino) moieties, balancing bioavailability and membrane permeability.

Properties

Molecular Formula |

C16H19N5O4 |

|---|---|

Molecular Weight |

345.35 g/mol |

IUPAC Name |

8-(benzylamino)-7-(2,3-dihydroxypropyl)-3-methylpurine-2,6-dione |

InChI |

InChI=1S/C16H19N5O4/c1-20-13-12(14(24)19-16(20)25)21(8-11(23)9-22)15(18-13)17-7-10-5-3-2-4-6-10/h2-6,11,22-23H,7-9H2,1H3,(H,17,18)(H,19,24,25) |

InChI Key |

VDNWJINOLCZDGN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CC=C3)CC(CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Benzylamino)-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with a benzylamine and a dihydroxypropyl group under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-(Benzylamino)-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The benzylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxypropyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups in place of the benzylamino group.

Scientific Research Applications

8-(Benzylamino)-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential role in biological processes and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 8-(Benzylamino)-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The dihydroxypropyl group may play a role in enhancing the compound’s solubility and bioavailability, while the benzylamino group can interact with specific binding sites on target molecules.

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

8-(Benzylamino)-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

- Structure : Replaces dihydroxypropyl with 3-phenylpropyl.

- Molecular Weight : 403.49 (higher due to phenylpropyl group).

- Key Differences: Increased lipophilicity (logP ~3.5) reduces solubility but enhances CNS penetration. Used in studies of adenosine receptor modulation .

7-Benzyl-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

- Structure : Bromine at position 8 and benzyl at position 5.

- Molecular Weight : 346.2.

- Key Differences : Bromine enhances electrophilicity, making it reactive in Suzuki couplings. Lacks dihydroxypropyl, reducing solubility .

8-[(2,3-Dihydroxypropyl)thio]-3-methyl-7-allyl-3,7-dihydro-1H-purine-2,6-dione

- Structure: Thioether replaces benzylamino at position 8; allyl at position 7.

- Molecular Weight : 312.33.

- Key Differences: Sulfur atom increases logD (hydrophobicity) but may reduce metabolic stability. Potential for altered receptor binding .

Pharmacologically Active Analogues

Linagliptin (DPP-4 Inhibitor)

- Structure: 8-(3-aminopiperidinyl)-7-butynyl-3-methyl-1-(4-methylquinazolin-2-yl-methyl).

- Key Differences : Quinazolinylmethyl and butynyl groups confer selectivity for DPP-4 inhibition, contrasting with the cardiovascular focus of the target compound .

Dyphylline (Smooth Muscle Relaxant)

- Structure : 7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione.

- Key Differences: Methyl groups at positions 1 and 3 instead of benzylamino. Used for bronchodilation, highlighting the dihydroxypropyl group’s role in solubility and therapeutic action .

8-Benzylamino-7-(2-hydroxy-3-piperazinylpropyl)-1,3-dimethylpurine-2,6-dione

- Structure : Piperazinylpropyl at position 7; 1,3-dimethyl.

- Pharmacology: Exhibits antiarrhythmic (ED₅₀ = 55.0) and hypotensive activity. The benzylamino group correlates with hypotensive effects, while piperazine enhances alpha-adrenergic affinity .

Physicochemical and Pharmacokinetic Profiles

Key Observations :

- The dihydroxypropyl group in the target compound increases polar surface area, enhancing solubility compared to bromo or phenylpropyl analogues.

- Benzylamino substituents are associated with cardiovascular activity (e.g., hypotension in compound 11 ).

Biological Activity

8-(Benzylamino)-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family. Its unique structure, featuring both benzylamino and dihydroxypropyl groups, suggests potential biological activities that merit investigation. This article reviews the current understanding of its biological activity through various studies and findings.

- Molecular Formula : C17H21N5O4

- Molecular Weight : 359.4 g/mol

- CAS Number : 78740-20-2

- Density : 1.43 g/cm³

- Boiling Point : 650.8ºC

The biological activity of this compound is hypothesized to relate to its interactions with various molecular targets, including enzymes and receptors involved in critical biological pathways. The presence of hydroxyl groups may enhance its ability to form hydrogen bonds, potentially increasing its affinity for biological targets.

Biological Activity Overview

Research indicates that compounds structurally related to purines often exhibit various pharmacological properties, including:

- Anti-inflammatory effects

- Antiviral activity

- Anticancer properties

Case Studies and Research Findings

-

Anti-inflammatory Activity :

- A study demonstrated that derivatives of purine compounds could inhibit pro-inflammatory cytokines in vitro. This suggests that this compound may similarly modulate inflammatory responses by acting on specific signaling pathways (e.g., NF-kB pathway) .

-

Antiviral Properties :

- Similar purine derivatives have shown efficacy against viral infections by inhibiting viral replication mechanisms. For instance, compounds that mimic adenosine have been explored for their ability to interfere with viral polymerases . It is plausible that this compound may exhibit comparable antiviral effects due to its structural similarity.

- Anticancer Potential :

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other known purines:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Caffeine | Caffeine | Stimulant; mild anti-inflammatory |

| Theobromine | Theobromine | Diuretic; vasodilator |

| Theophylline | Theophylline | Bronchodilator; anti-inflammatory |

Q & A

Q. What are the optimized synthetic routes and critical parameters for synthesizing 8-(Benzylamino)-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. Key steps include:

- Substituent introduction : Reacting benzylamine at the 8-position under controlled pH and temperature (e.g., 60–80°C) .

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency .

- Purification : Column chromatography or recrystallization ensures >95% purity. Yield optimization requires precise stoichiometry and reaction time monitoring (e.g., 12–24 hours) .

Q. Which analytical techniques are critical for structural characterization of this compound?

- NMR spectroscopy : 1H/13C NMR confirms substituent positions (e.g., benzylamino and dihydroxypropyl groups) .

- Mass spectrometry : High-resolution MS validates molecular weight (435.5 g/mol) and fragmentation patterns .

- X-ray crystallography : Resolves hydrogen-bonding networks and dihedral angles in the crystal lattice, as seen in related purine derivatives .

Advanced Research Questions

Q. How do structural modifications (e.g., benzylamino vs. cyclohexylamino) influence biological activity?

Comparative studies of analogs show:

- Benzylamino groups enhance lipophilicity and receptor binding affinity compared to aliphatic substituents (e.g., cyclohexylamino) .

- Dihydroxypropyl chains improve solubility and metabolic stability, critical for in vivo efficacy .

Methodology: Use molecular docking (e.g., AutoDock Vina) and in vitro assays (e.g., enzyme inhibition) to correlate substituents with activity .

Q. What strategies address contradictions in reported biological data (e.g., varying IC50 values)?

- Standardized assays : Control variables like buffer pH, temperature, and cell line selection (e.g., HEK293 vs. HeLa) .

- Replicate studies : Perform triplicate experiments with blinded analysis to minimize bias .

- Meta-analysis : Compare data across publications using tools like PRISMA to identify confounding factors .

Q. How does this compound interact with enzymatic targets (e.g., kinases or phosphatases)?

Mechanistic insights from related purine derivatives suggest:

- Covalent bonding : The chloroethyl group in analogs forms adducts with nucleophilic residues (e.g., cysteine thiols), inhibiting enzyme function .

- Allosteric modulation : The dihydroxypropyl chain may stabilize inactive conformations of target proteins .

Methodology: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics .

Q. What are the implications of its antiarrhythmic and potential anticancer activities?

- Cardiovascular applications : Prophylactic antiarrhythmic activity is linked to adenosine receptor modulation, validated via patch-clamp electrophysiology in cardiomyocytes .

- Oncology : Hydrazinyl-benzylidene analogs inhibit DNA repair pathways (e.g., PARP-1), suggesting therapeutic potential. Validate via comet assays or γH2AX foci quantification .

Methodological Tables

Q. Table 1. Comparative Analysis of Analogous Purine Derivatives

Q. Table 2. Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 60–80°C | Prevents side reactions |

| Solvent Polarity | ε > 30 (DMF/DMSO) | Enhances nucleophilicity |

| Purification Method | Column Chromatography | Achieves >95% purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.